![molecular formula C11H26O4Si B14118032 Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is a silane coupling agent used in various industrial and scientific applications. It is known for its ability to modify surface properties and enhance adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane typically involves the reaction of a silane precursor with an appropriate alkoxy group. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include alkoxysilanes and alcohols.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction and improve yield. The final product is purified through distillation or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form cross-linked networks.
Substitution: The ethoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst to promote the formation of siloxane bonds.
Substitution: Requires specific reagents, such as halides or other nucleophiles, to replace the ethoxy groups.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve performance and durability.
Wirkmechanismus
The mechanism of action of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound interacts with surface hydroxyl groups on substrates, forming strong covalent bonds that enhance adhesion and modify surface properties. The molecular targets include hydroxyl groups on inorganic surfaces, leading to the formation of a stable siloxane network.
Vergleich Mit ähnlichen Verbindungen
- Diethoxy(3-glycidyloxypropyl)methylsilane
- Trimethoxy(3-(methylamino)propyl)silane
- 3-Aminopropyl(diethoxy)methylsilane
Comparison: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. Compared to similar compounds, it offers enhanced hydrolytic stability and improved adhesion properties, making it suitable for specialized applications in materials science and nanotechnology.
Eigenschaften
Molekularformel |
C11H26O4Si |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane |
InChI |
InChI=1S/C11H26O4Si/c1-5-14-16(4,15-6-2)11-7-8-13-10-9-12-3/h5-11H2,1-4H3 |
InChI-Schlüssel |
MIYYPDQSIRQTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCCOCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
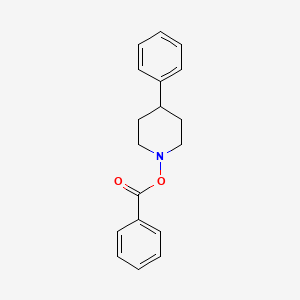
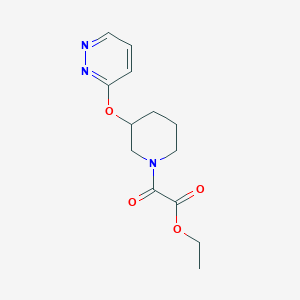
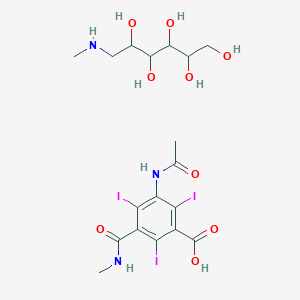
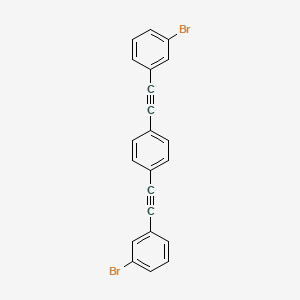

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
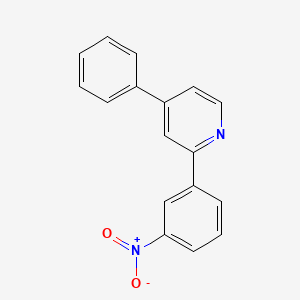
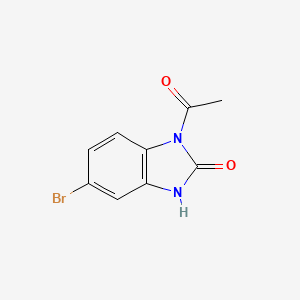
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
